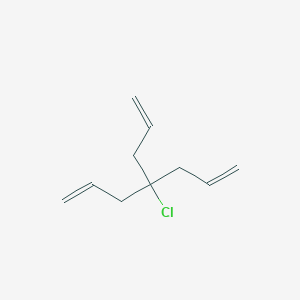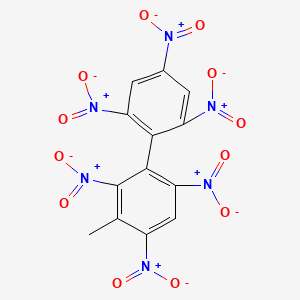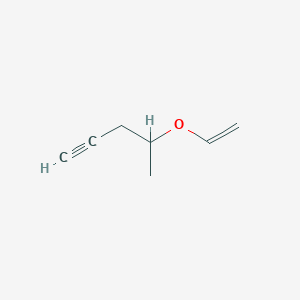
4-(Ethenyloxy)pent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Ethenyloxy)pent-1-yne is an organic compound characterized by the presence of both an alkyne and an ether functional group. Its molecular formula is C7H10O, and it is known for its unique reactivity due to the presence of these functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Ethenyloxy)pent-1-yne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. This method typically uses a strong base, such as sodium amide (NaNH2), to deprotonate a terminal alkyne, forming an acetylide anion. This anion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Ethenyloxy)pent-1-yne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Alkyl halides and strong nucleophiles, such as sodium hydride (NaH), are often used.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
4-(Ethenyloxy)pent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Ethenyloxy)pent-1-yne involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming cyclic compounds. The ether group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. These reactions are facilitated by the compound’s ability to act as both a nucleophile and an electrophile .
Comparación Con Compuestos Similares
Similar Compounds
4-Pentyn-1-ol: Similar in structure but contains a hydroxyl group instead of an ether group.
1-Pentyne: Contains only an alkyne group without the ether functionality.
4-Penten-1-yne: Contains both an alkyne and an alkene group.
Uniqueness
4-(Ethenyloxy)pent-1-yne is unique due to the presence of both an alkyne and an ether group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
18669-07-3 |
|---|---|
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
4-ethenoxypent-1-yne |
InChI |
InChI=1S/C7H10O/c1-4-6-7(3)8-5-2/h1,5,7H,2,6H2,3H3 |
Clave InChI |
IPKYBZWJAKIENH-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#C)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


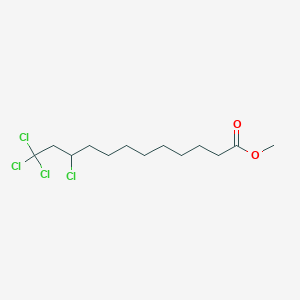
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
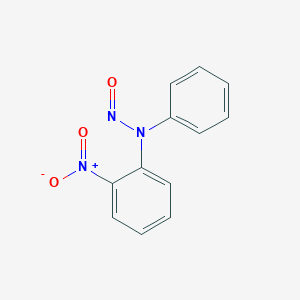
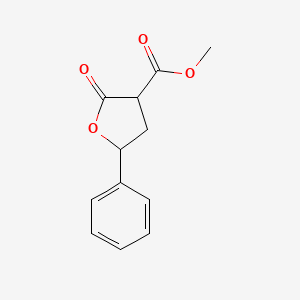
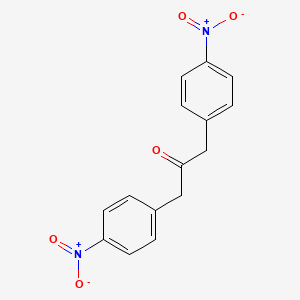
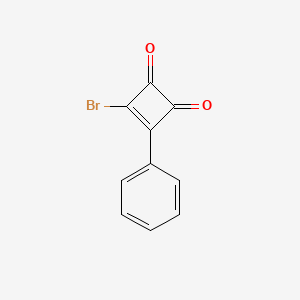
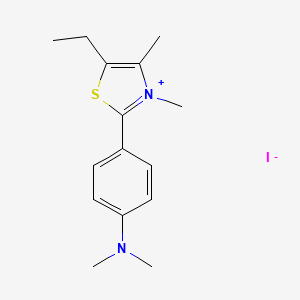
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
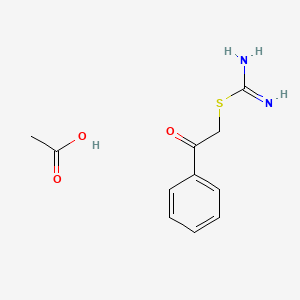
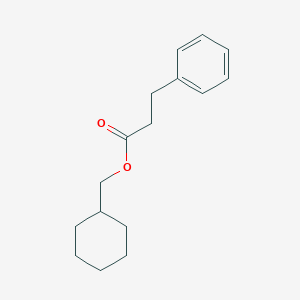
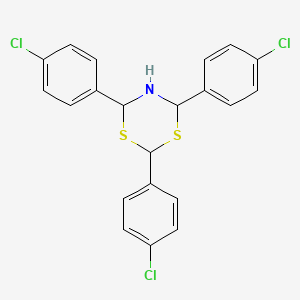
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
